molecular formula C25H20ClN5OS B2480699 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422532-38-5

7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2480699
CAS No.: 422532-38-5
M. Wt: 473.98
InChI Key: QPUDCIJQSDPCBS-UHFFFAOYSA-N
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Description

7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H20ClN5OS and its molecular weight is 473.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A notable application of compounds related to 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is in antimicrobial activities. Several studies have demonstrated that these compounds exhibit promising antimicrobial activity against various gram-positive and gram-negative bacteria. For instance, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids starting from anthranilic acid, revealing potent antimicrobial properties (Myangar & Raval, 2012). Additionally, El-Gazzar et al. (2008) synthesized pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, some of which displayed antibacterial and antifungal activities (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Synthesis of Quinazolin-4(3H)-Ones

Another significant application is in the synthesis of quinazolin-4(3H)-ones, a process involving the amidine arylation method. Li et al. (2013) described the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one using a catalytic process followed by cyclization, demonstrating the versatility of these compounds in synthesizing quinazolin-4(3H)-ones (Li et al., 2013).

Anti-Inflammatory and Pro-Apoptotic Activities

Research has also shown the potential of these compounds in exhibiting anti-inflammatory and pro-apoptotic activities. Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including pyrazol-5(4H)-ones and quinazolin-5(6H)-ones, which demonstrated significant anti-inflammatory activities (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012). Additionally, Font et al. (2011) explored pyrimidin-2,4-diamine derivatives related to quinazolin-2,4-diamine, which exhibited selective pro-apoptotic activity in cancer cells (Font, González, Palop, & Sanmartín, 2011).

Antitumor and Antimicrobial Agents

Compounds similar to this compound are also being investigated as potential antitumor and antimicrobial agents. Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential as antitumor and/or antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Properties

IUPAC Name

7-chloro-2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5OS/c26-18-10-11-22-28-19(14-23(32)31(22)15-18)16-33-25-29-21-9-5-4-8-20(21)24(30-25)27-13-12-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUDCIJQSDPCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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